Quinine Di-N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

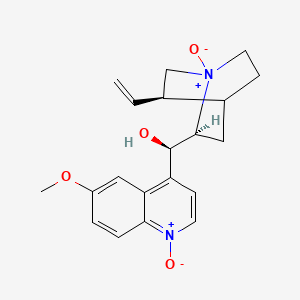

Quinine Di-N-oxide is a derivative of quinine, a well-known alkaloid extracted from the bark of cinchona trees. Quinine has been historically significant as an antimalarial drug. The di-N-oxide form of quinine involves the oxidation of the nitrogen atoms in the quinoline ring, resulting in a compound with unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Quinine Di-N-oxide can be synthesized through the oxidation of quinine. One common method involves the use of ozone as an oxidizing agent. The reaction is typically carried out in a solvent mixture of acetone and water at low temperatures (between -12°C and 0°C) to achieve regioselective oxidation . The process yields this compound with a high degree of purity and efficiency.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The use of ozone as an oxidant is preferred due to its effectiveness and the relatively mild reaction conditions required.

Análisis De Reacciones Químicas

Types of Reactions: Quinine Di-N-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can revert the compound back to quinine or other partially reduced forms.

Substitution: Nucleophilic substitution reactions can occur at activated positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Ozone, hydrogen peroxide, and other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, alkylating agents under basic or acidic conditions.

Major Products Formed:

Oxidation: Higher oxidized quinoline derivatives.

Reduction: Quinine, partially reduced quinoline derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Quinine Di-N-oxide has been investigated for its antitumoral and antiparasitic properties:

- Antitumoral Activity : Research indicates that quinoxaline 1,4-di-N-oxides (including derivatives of quinine) exhibit significant anticancer activities. These compounds have been shown to induce oxidative stress in cancer cells, leading to cell death through mechanisms involving glutathione modulation and reactive oxygen species production .

- Antiparasitic Activity : this compound demonstrates efficacy against various parasitic infections, particularly malaria. It has been studied for its action against the exoerythrocytic forms of Plasmodium, where it induces oxidative stress that disrupts the parasite's lifecycle .

Antimicrobial Properties

This compound exhibits notable antimicrobial activities:

- Bacterial Resistance : The compound has shown effectiveness against a range of bacteria, including those resistant to conventional antibiotics. However, some studies have reported adverse effects such as genotoxicity and bacterial resistance associated with certain derivatives .

- Fungi and Protozoa : Besides bacterial activity, this compound has demonstrated antifungal and antiprotozoal properties. It is effective against Candida species and Trypanosoma, highlighting its potential as a broad-spectrum antimicrobial agent .

Electrochemical Studies

Recent studies have focused on the electrochemical properties of this compound:

- Structural Characterization : Techniques such as mass spectrometry and Fourier-transform infrared spectroscopy have been employed to characterize the structure of quinine N-oxide and its derivatives. These studies provide insights into the fragmentation patterns and stability of these compounds .

Case Studies and Clinical Insights

Several case studies illustrate the practical applications of this compound:

- Clinical Trials : Some derivatives have progressed to clinical trials, demonstrating their potential as therapeutic agents against malaria and other infectious diseases. For instance, primaquine–quinoxaline 1,4-di-N-oxide hybrids have shown promising results in vitro against various stages of Plasmodium life cycles .

- Historical Context : The historical use of quinine for treating malaria provides a backdrop for understanding the evolution of its derivatives like this compound. Its transition from traditional remedies to modern pharmaceuticals underscores the ongoing relevance of this compound in contemporary medicine .

Mecanismo De Acción

The mechanism of action of Quinine Di-N-oxide involves its interaction with biological macromolecules. The compound can intercalate into DNA, causing strand breaks and inhibiting replication. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it effective against various pathogens, including bacteria and parasites .

Comparación Con Compuestos Similares

Quinoxaline 1,4-di-N-oxides: These compounds share a similar di-N-oxide functional group and exhibit comparable biological activities, such as antibacterial and anticancer properties.

Phenazines: Compounds like iodinin and myxin also contain N-oxide groups and have antibiotic and antifungal activities.

Uniqueness: Quinine Di-N-oxide is unique due to its origin from quinine, a historically significant antimalarial drug. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications.

Actividad Biológica

Quinine Di-N-oxide (QdNO) is a derivative of quinine, a well-known alkaloid with a long history in treating malaria. Recent research has highlighted the diverse biological activities of QdNOs, including antimicrobial, antitumoral, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Overview of this compound

This compound belongs to a class of compounds known as quinoxaline 1,4-di-N-oxides. These compounds have garnered attention due to their broad spectrum of biological activities and potential therapeutic applications. The structural modifications in QdNOs significantly influence their biological properties, making them a subject of extensive research.

Biological Activities

-

Antimicrobial Activity :

- QdNOs exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. They have been shown to inhibit DNA synthesis in bacteria, leading to cell death. For instance, studies indicate that QdNOs can induce oxidative stress and DNA damage in bacterial cells, which are critical mechanisms for their antibacterial action .

-

Antitumoral Activity :

- Research has indicated that QdNOs possess antitumoral properties, making them potential candidates for cancer therapy. They have been shown to affect mitochondrial functions and induce apoptosis in cancer cells. The dual mechanism of action—targeting both cellular respiration and DNA integrity—highlights their potential in treating drug-resistant cancer strains .

- Anti-inflammatory and Antioxidant Effects :

Structure-Activity Relationship (SAR)

The biological activity of QdNOs is closely related to their chemical structure. Variations in substituents on the quinoxaline ring can enhance or diminish their efficacy:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase antimicrobial potency |

| Electron-donating groups | Decrease antimicrobial potency |

| Alkyl groups | Enhance antitumoral activity |

Research indicates that specific modifications can lead to improved minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50), thus enhancing the therapeutic potential of these compounds .

Case Studies

-

Antimicrobial Efficacy :

A study focusing on the antibacterial action of QdNOs demonstrated that these compounds effectively inhibited the growth of E. coli and other pathogenic bacteria by inducing oxidative stress . The study utilized EPR measurements to confirm the generation of free radicals during bacterial exposure to QdNOs. -

Cancer Treatment Potential :

Another investigation explored the effects of QdNO derivatives on various cancer cell lines. The results showed significant cytotoxicity against resistant cancer strains, suggesting that these compounds could serve as novel anticancer agents .

Propiedades

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-12-22(25)9-7-14(13)10-19(22)20(23)16-6-8-21(24)18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIIQUQYRAFYJP-RMWGNABNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.